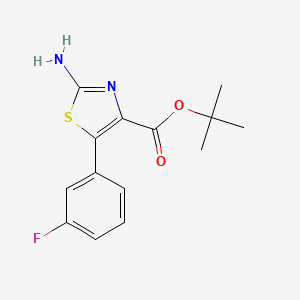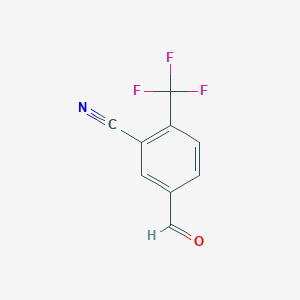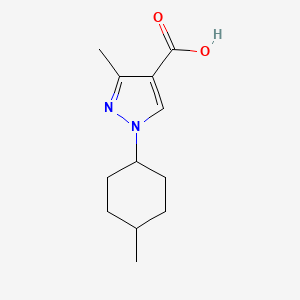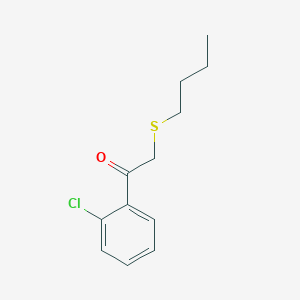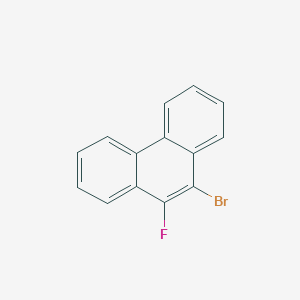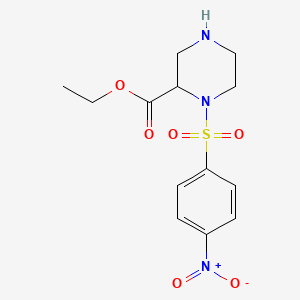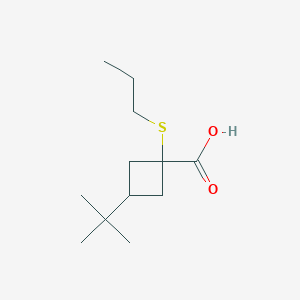
tert-Butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thian-4-yl moiety with a dioxo functional group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate typically involves the following steps:
Formation of the thian-4-yl intermediate: This step involves the preparation of the thian-4-yl moiety with the dioxo functional group. The reaction conditions often include the use of sulfur-containing reagents and oxidizing agents.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo functional group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Hydroxyl derivatives: Products of reduction reactions.
Substituted carbamates: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-methoxyethyl)carbamate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate lies in its hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl N-(1,1-dioxothian-4-yl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(15)13(6-7-14)10-4-8-19(16,17)9-5-10/h10,14H,4-9H2,1-3H3 |
InChI Key |
JRIRWPGOPLDNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



